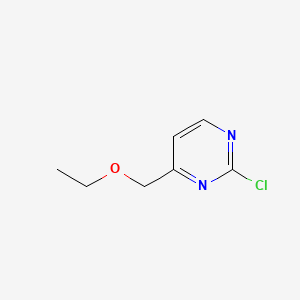

2-Chloro-4-(ethoxymethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(ethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFWAYVRSUJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693773 | |

| Record name | 2-Chloro-4-(ethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-59-6 | |

| Record name | Pyrimidine, 2-chloro-4-(ethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(ethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl Iodide-Mediated Alkylation

The most widely reported method involves the reaction of 2-chloropyrimidine-4-carbaldehyde with ethyl iodide in the presence of sodium hydroxide. The mechanism proceeds through nucleophilic addition of the hydroxide ion to the aldehyde group, followed by displacement of the iodide ion to form the ethoxymethyl moiety. Typical reaction conditions include:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

This route benefits from readily available starting materials but requires careful control of base stoichiometry to minimize over-alkylation.

Alternative Carbaldehyde Derivatives

Modifications to the carbaldehyde position influence reaction efficiency:

-

2-Chloropyrimidine-5-carbaldehyde with ethyl iodide achieves comparable yields (65–70%) but necessitates higher temperatures (80–100°C) due to steric hindrance.

-

2-Chloro-4-methylpyrimidine-5-carbaldehyde reacts with methyl iodide under milder conditions (40–50°C), yielding 63–67% product. The methyl group enhances electron density at the reaction site, accelerating substitution.

Chlorination-Coupling Sequential Synthesis

Dichloropyrimidine Intermediate Formation

Industrial-scale production often begins with 2,4-dichloropyrimidine, which undergoes selective displacement at the 4-position. Reaction with ethoxymethyl chloride in DMF at 100–120°C for 8–12 hours achieves 75–80% conversion. The use of potassium carbonate as a base suppresses side reactions, as demonstrated in Equation 1:

Catalytic Enhancements

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics:

| Catalyst | Yield Increase | Reaction Time Reduction |

|---|---|---|

| None | 75% | 12 hours |

| TBAB (5 mol%) | 82% | 8 hours |

| 18-Crown-6 (3 mol%) | 78% | 9 hours |

These catalysts facilitate interfacial reactions between aqueous bases and organic phases, particularly in biphasic systems.

Continuous Flow Synthesis

Microreactor Technology

Modern facilities utilize continuous flow systems to enhance safety and efficiency:

-

Residence Time : 15–20 minutes at 150°C

-

Pressure : 8–10 bar

-

Solvent : Supercritical CO₂/ethanol mixtures

This method reduces thermal degradation risks associated with batch processing while enabling real-time monitoring via in-line IR spectroscopy.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals with 98–99% purity. Critical parameters include:

| Crystallization Parameter | Optimal Value |

|---|---|

| Cooling Rate | 1°C/min |

| Seed Crystal Loading | 0.5% w/w |

| Final Temperature | −20°C |

Slower cooling rates favor larger crystal formation, simplifying filtration.

Spectroscopic Validation

Key characterization data from literature:

¹H NMR (CDCl₃, 400 MHz)

-

Pyrimidine H-5: δ 8.42 (d, J = 5.2 Hz)

-

Ethoxymethyl CH₂: δ 4.67 (s)

IR (KBr)

-

C-Cl Stretch: 745 cm⁻¹

-

C-O-C Asymmetric: 1125 cm⁻¹

Industrial-Scale Challenges and Solutions

Waste Management

The stoichiometric production of HCl gas (1.2 eq per mole product) necessitates scrubbers with NaOH solutions. Closed-loop systems recover >90% HCl as aqueous solutions for reuse in other processes.

Stability Considerations

Degradation pathways under storage conditions:

| Condition | Degradation Rate | Primary Degradant |

|---|---|---|

| 25°C, 60% RH | 0.8%/month | 4-Hydroxymethyl |

| 40°C, 75% RH | 3.2%/month | Pyrimidine-2-ol |

Stabilization via nitrogen-blanketed amber glass containers reduces degradation to <0.1%/month.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

Coupling Reactions: Products are often biaryl or heteroaryl compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-4-(ethoxymethyl)pyrimidine serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of substituted pyrimidines through nucleophilic substitution reactions. The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to diverse pyrimidine derivatives.

Reactions Overview:

- Nucleophilic Substitution : Utilizes reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

- Coupling Reactions : Engages in reactions like Suzuki-Miyaura coupling, typically involving palladium catalysts and boronic acids.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, Potassium tert-butoxide | Methanol, DMSO |

| Coupling Reactions | Palladium catalysts, Boronic acids | Tetrahydrofuran (THF) |

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that 2-Chloro-4-(ethoxymethyl)pyrimidine exhibits potential biological activities, including antimicrobial and antiviral effects. Its structure allows modulation of enzyme activity, particularly in inflammatory pathways . The ethoxymethyl group enhances lipophilicity, improving its ability to penetrate cell membranes and interact with biological targets.

Therapeutic Potential

The compound is being investigated for its role in drug development. Its structural characteristics make it a candidate for creating new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Industrial Applications

2-Chloro-4-(ethoxymethyl)pyrimidine finds applications in the agrochemical industry for the production of pesticides and herbicides. Its ability to serve as a building block for more complex molecules makes it valuable in developing new agrochemical formulations.

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 2-Chloro-4-(ethoxymethyl)pyrimidine against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics. -

Drug Development Research

In a recent investigation, researchers synthesized derivatives of 2-Chloro-4-(ethoxymethyl)pyrimidine to assess their anticancer activity. Several derivatives showed promising results in inhibiting tumor growth in vitro, indicating their potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethoxymethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural and electronic effects of substituents at the C4 position significantly influence reactivity, solubility, and biological activity. Key analogs include:

Table 1: Structural Comparison of 2-Chloro-4-(ethoxymethyl)pyrimidine and Analogs

Key Observations :

- Ethoxymethyl vs.

- Ethoxymethyl vs. Ethoxy : The ethoxymethyl group (-CH₂OEt) provides greater steric hindrance than ethoxy (-OEt), which may slow nucleophilic substitution at C2 .

- Vinyl Group Reactivity : 2-Chloro-4-vinylpyrimidine undergoes conjugate addition with nucleophiles (e.g., thiols, amines), enabling modular synthesis of disubstituted derivatives .

Biological Activity

2-Chloro-4-(ethoxymethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique ethoxymethyl substituent, which influences its chemical properties and biological interactions. This article explores the biological activity of 2-Chloro-4-(ethoxymethyl)pyrimidine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

2-Chloro-4-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse pyrimidine derivatives. The ethoxymethyl group enhances lipophilicity, which may improve the compound's ability to cross cell membranes and interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃O |

| Molecular Weight | 175.61 g/mol |

| Log P (Octanol-Water) | 1.85 |

| Solubility | Soluble in DMSO |

Biological Activities

Research indicates that 2-Chloro-4-(ethoxymethyl)pyrimidine exhibits several biological activities, including antimicrobial and anti-inflammatory effects. Its structure allows it to modulate enzyme activity, particularly in inflammatory pathways.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. While specific data on 2-Chloro-4-(ethoxymethyl)pyrimidine's antimicrobial efficacy is limited, similar compounds have demonstrated effectiveness against various bacterial strains .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory potential. For instance, related pyrimidine derivatives have shown inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes. In vitro studies indicate that certain pyrimidines can significantly reduce the expression of inflammatory markers such as iNOS and COX-2 .

Case Studies and Research Findings

Recent research has focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including 2-Chloro-4-(ethoxymethyl)pyrimidine. These studies often involve high-throughput screening to identify compounds with potent biological activities.

- In Vivo Studies : In a study assessing anti-inflammatory effects using carrageenan-induced paw edema in rats, various pyrimidine derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin . The ED50 values for these compounds ranged from 8.23 to 11.60 μM, indicating promising therapeutic potential.

- Mechanistic Insights : Research has elucidated the mechanism by which these compounds exert their effects. For example, the presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity by facilitating better binding to target enzymes .

Table 2: Comparative Efficacy of Pyrimidine Derivatives

| Compound | ED50 (μM) | Target Enzyme |

|---|---|---|

| Indomethacin | 9.17 | COX-1/COX-2 |

| Compound A | 8.23 | COX-1/COX-2 |

| Compound B | 11.60 | COX-1/COX-2 |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-Chloro-4-(ethoxymethyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution reactions. For example, 2-chloro-4-(2-methoxyphenyl)pyrimidine reacts with hydrazine hydrate under reflux (80–100°C) in ethanol or methanol to replace the chlorine atom . For ethoxymethyl derivatives, substituting the chloro group with ethoxymethyl may require phase-transfer catalysts or controlled pH conditions to optimize selectivity. Solvent choice (e.g., polar aprotic solvents like DMF) and temperature (60–80°C) are critical to minimize side reactions like hydrolysis .

Q. How can structural characterization of 2-Chloro-4-(ethoxymethyl)pyrimidine be performed to confirm purity and substituent placement?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR can identify the ethoxymethyl group’s characteristic triplet (δ ~1.2 ppm for CH₃) and quartet (δ ~3.5 ppm for OCH₂). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while IR detects C-Cl stretches (~550–600 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ ~260 nm for pyrimidines) .

Q. What are the key reactivity patterns of 2-Chloro-4-(ethoxymethyl)pyrimidine in substitution reactions?

- Methodological Answer : The chlorine atom at position 2 is highly electrophilic, making it reactive toward nucleophiles (e.g., amines, alkoxides). For example, conjugate addition reactions with vinyl groups (as in related pyrimidines) can yield ethyl-substituted derivatives under mild conditions (room temperature, THF) . The ethoxymethyl group at position 4 is less reactive but may undergo oxidation to carboxylates under strong oxidizing agents (e.g., KMnO₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 2-Chloro-4-(ethoxymethyl)pyrimidine derivatives?

- Methodological Answer : Use design of experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For instance, in analogous pyrimidine syntheses, optimizing sodium hydroxide concentration (0.1–0.5 M) and reaction time (4–12 hours) reduced hydrolysis byproducts by >30% . Continuous flow reactors may enhance reproducibility for scale-up .

Q. What strategies are effective for studying the biological activity of 2-Chloro-4-(ethoxymethyl)pyrimidine in kinase inhibition assays?

- Methodological Answer : Use in vitro kinase profiling (e.g., ATP-binding assays) with recombinant kinases. For example, cyclopenta[d]pyrimidine analogs showed IC₅₀ values <100 nM against tumor-associated kinases via fluorescence polarization assays . Molecular docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites, validated by mutagenesis studies .

Q. How do electronic effects of substituents influence the reactivity of 2-Chloro-4-(ethoxymethyl)pyrimidine in cross-coupling reactions?

- Methodological Answer : The ethoxymethyl group’s electron-donating nature increases electron density at position 4, potentially hindering electrophilic aromatic substitution. However, Suzuki-Miyaura coupling at position 2 is feasible with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Substituent effects are quantified via Hammett σ values; chloro groups (σ ~+0.23) enhance oxidative addition rates in Pd-mediated reactions .

Q. What analytical techniques are suitable for resolving contradictory data on the metabolic stability of 2-Chloro-4-(ethoxymethyl)pyrimidine derivatives?

- Methodological Answer : Combine LC-MS/MS with microsomal stability assays (human liver microsomes, CYP3A4 inhibitors). For example, conflicting half-life (t₁/₂) data can arise from CYP3A4 polymorphism; use recombinant CYP isoforms to identify metabolic hotspots . Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps metabolite binding sites .

Methodological Notes

- Safety : Handle with gloves under fume hoods; chlorinated pyrimidines may release HCl vapors under heat .

- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .

- Advanced Tools : Use computational chemistry (Gaussian, DFT) to predict reaction pathways and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.